Nordentatin

Catalog No.
S620957
CAS No.
17820-07-4
M.F
C19H20O4
M. Wt
312.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nordentatin

CAS Number

17820-07-4

Product Name

Nordentatin

IUPAC Name

5-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)pyrano[2,3-h]chromen-8-one

Molecular Formula

C19H20O4

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C19H20O4/c1-6-18(2,3)14-15(21)11-9-10-19(4,5)23-16(11)12-7-8-13(20)22-17(12)14/h6-10,21H,1H2,2-5H3

InChI Key

FREXEHTVBRSRGJ-UHFFFAOYSA-N

SMILES

CC1(C=CC2=C(O1)C3=C(C(=C2O)C(C)(C)C=C)OC(=O)C=C3)C

Synonyms

nordentatin

Canonical SMILES

CC1(C=CC2=C(O1)C3=C(C(=C2O)C(C)(C)C=C)OC(=O)C=C3)C

The exact mass of the compound Nordentatin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Nordentatin (CAS: 17820-07-4) is a naturally occurring pyranocoumarin isolated from plants of the *Clausena* genus, such as *Clausena excavata*. As a member of the pyranocoumarin class, it is recognized for a range of biological activities, including anticancer, anti-inflammatory, and hepatoprotective properties. Its value in a procurement context is defined by its specific molecular structure, which provides a distinct and quantitatively different bioactivity profile compared to other co-isolated coumarins, making it a precise tool for targeted pharmacological and cell biology research.

Substituting Nordentatin with its close structural analog, dentatin, or with unpurified *Clausena* plant extracts introduces significant risks to experimental validity and reproducibility. Minor differences in molecular structure—such as the absence of a methoxy group that distinguishes Nordentatin from dentatin—can lead to greater than twofold differences in biological potency in key assays. Crude extracts contain a complex mixture of other coumarins and alkaloids, each with its own bioactivity, creating uncontrolled variables that can confound results and prevent clear attribution of observed effects. Procuring purified, well-characterized Nordentatin is therefore critical for achieving reproducible, high-fidelity data in dose-response studies and mechanism-of-action investigations.

Over 2.5-Fold Higher Cytotoxic Potency Against P-388 Leukemia Cells Compared to Dentatin

In a direct comparative study of cytotoxicity against the P-388 murine lymphocytic leukemia cell line, Nordentatin demonstrated significantly higher potency than its close structural analog, dentatin. Nordentatin exhibited an ED50 of 1.5 µg/mL, whereas dentatin was substantially less active, with an ED50 of 3.8 µg/mL.

Evidence DimensionCytotoxicity (ED50)
Target Compound Data1.5 µg/mL
Comparator Or BaselineDentatin: 3.8 µg/mL
Quantified Difference2.53x more potent
ConditionsIn vitro assay using P-388 lymphocytic leukemia cells.

For researchers screening for anticancer compounds, this demonstrates that the specific structure of Nordentatin provides a quantifiable potency advantage over its most common analog.

Demonstrates 82% Greater Anti-inflammatory Activity Than Dentatin in Macrophage Models

When evaluated for anti-inflammatory potential, Nordentatin showed superior activity in inhibiting nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages compared to dentatin. Nordentatin achieved an IC50 value of 33.1 µM, while dentatin was significantly less effective, with an IC50 of 60.5 µM.

Evidence DimensionInhibition of Nitric Oxide Production (IC50)
Target Compound Data33.1 µM
Comparator Or BaselineDentatin: 60.5 µM
Quantified Difference82.8% more potent (lower IC50)
ConditionsIn vitro assay on lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.

This evidence justifies the selection of Nordentatin over dentatin for studies targeting inflammatory pathways, as its specific structure yields a significantly stronger inhibitory effect on a key inflammatory mediator.

Achieves High Hepatoprotective Activity, Performing Comparably to the Clinical Benchmark Silymarin

In a model of acetaminophen-induced liver injury in HepG2 cells, Nordentatin demonstrated a strong protective effect. At a concentration of 10 µM, Nordentatin restored cell viability to 79.7%, performing near the level of the established hepatoprotective agent and positive control, silymarin, which achieved 83.9% viability under the same conditions.

Evidence DimensionCell Viability (%) in APAP-injured HepG2 cells
Target Compound Data79.7% at 10 µM
Comparator Or BaselineSilymarin (Positive Control): 83.9% at 10 µM
Quantified DifferenceAchieves 95% of the protective effect of the clinical benchmark Silymarin
ConditionsIn vitro assay on acetaminophen (APAP)-induced cytotoxicity in human hepatoma HepG2 cells.

This validates Nordentatin as a high-activity compound for liver injury research, with performance comparable to a widely accepted industry standard, making it a relevant choice for hepatotoxicity and cytoprotection studies.

Ensures Experimental Reproducibility by Eliminating Compositional Variability of Crude Extracts

Procuring Nordentatin as a purified compound (typically >98%) eliminates the inherent batch-to-batch variability of crude plant extracts. *Clausena* extracts contain a complex mixture of dozens of compounds, including other coumarins and carbazole alkaloids, with concentrations that vary based on geography, harvest time, and extraction method. Using a pure, characterized compound ensures that observed biological effects are attributable solely to Nordentatin, a prerequisite for reliable, publishable, and reproducible scientific outcomes.

Evidence DimensionCompositional Purity & Consistency
Target Compound Data>98% Pure Nordentatin
Comparator Or BaselineCrude *Clausena excavata* Extract: Variable mixture of coumarins, alkaloids, and other metabolites
Quantified DifferenceDefined vs. Undefined/Variable
ConditionsStandard laboratory and manufacturing quality control.

This is a fundamental procurement consideration that directly impacts data integrity, removing the confounding variables present in crude mixtures to enable precise and repeatable experiments.

Lead Compound Identification in Anti-Leukemia Drug Discovery Programs

Given its more than 2.5-fold higher potency against P-388 leukemia cells compared to its close analog dentatin, Nordentatin is the indicated choice for screening campaigns and mechanism-of-action studies targeting hematological cancers.

Investigating Novel Anti-inflammatory Agents Targeting Macrophage Activity

With its demonstrated superiority over dentatin in inhibiting nitric oxide production in macrophages, Nordentatin serves as a more potent tool for researchers developing therapeutics for inflammatory conditions where macrophage-mediated inflammation is a key pathological driver.

High-Throughput Screening for Novel Hepatoprotective Compounds

Nordentatin's strong protective effect against toxin-induced liver cell injury, which is quantitatively comparable to the benchmark silymarin, makes it a highly relevant positive control or candidate molecule in screens designed to identify new agents for preventing or treating liver damage.

Establishing Reproducible Baselines in Natural Product Pharmacology

For any study requiring clear, unambiguous dose-response relationships, the use of highly purified Nordentatin is essential. It provides a stable, consistent baseline, avoiding the confounding effects and poor reproducibility associated with using variable, multi-component crude plant extracts.

XLogP3

4.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

17820-07-4

Wikipedia

Nordentatin

Dates

Last modified: 04-14-2024

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